molecular formula C14H15ClN4O3 B5149099 N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B5149099
M. Wt: 322.75 g/mol
InChI Key: VNXQAKPNTDGNJQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, a dimethyl-nitro-pyrazole moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of a suitable diketone with hydrazine under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(2-chlorobenzyl) derivative.

    Acetylation: Finally, the N-(2-chlorobenzyl) derivative is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Hydrolysis conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

    Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: N-(2-substituted-benzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide.

    Hydrolysis: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid and 2-chlorobenzylamine.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. If it has anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(2-chlorobenzyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the dimethyl groups, which may influence its steric properties and interactions with biological targets.

Uniqueness

N-(2-chlorobenzyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the nitro and dimethyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. These structural features may confer enhanced potency or selectivity in its applications compared to similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-9-14(19(21)22)10(2)18(17-9)8-13(20)16-7-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXQAKPNTDGNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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